

The History and Development of Posaconazole: A Technical Guide

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Compound of Interest		
Compound Name:	Posaconazole Acetate	
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Executive Summary: Posaconazole is a second-generation, broad-spectrum triazole antifungal agent that represents a significant advancement in the management of invasive fungal infections. Developed by Schering-Plough (now Merck & Co.), its history is marked by a concerted effort to overcome the pharmacokinetic limitations of earlier antifungals. This document provides a detailed technical overview of the history, chemical synthesis, mechanism of action, formulation development, and clinical evaluation of posaconazole. Notably, while this guide addresses the core development of posaconazole, extensive research found no evidence of a distinct "posaconazole acetate" salt as a primary active pharmaceutical ingredient in major approved formulations; development has centered on the posaconazole free base. The role of acetate is limited to its use as a reagent or intermediate in certain synthetic routes.

Introduction and Regulatory History

Posaconazole (Noxafil®) was developed to address the growing need for effective and broadspectrum antifungal agents for prophylaxis and treatment in high-risk immunocompromised patients. It is structurally related to itraconazole, with modifications designed to enhance its spectrum of activity and potency.[1]

Key Regulatory Milestones:

October 2005: Approved for medical use in the European Union.



- September 2006: The oral suspension (40 mg/mL) was approved by the U.S. Food and Drug Administration (FDA) for the prophylaxis of invasive Aspergillus and Candida infections and for the treatment of oropharyngeal candidiasis (OPC).[2]
- November 2013: The delayed-release tablet (100 mg) received FDA approval, offering a more consistent pharmacokinetic profile.[2]
- March 2014: An intravenous (IV) formulation (18 mg/mL) was approved by the FDA, providing a critical option for patients unable to take oral medications.[2][3]

Chemical Synthesis of Posaconazole

The synthesis of posaconazole is a complex, multi-step process. The most common large-scale approach involves a convergent synthesis, where key chiral fragments are prepared separately and then combined.[4]

Experimental Protocol: Convergent Synthesis of Posaconazole

This protocol is a synthesized representation of methods described in the literature.[4][5]

Objective: To synthesize posaconazole via the coupling of a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazolone side chain.

Part A: Synthesis of the Chiral THF Subunit (Intermediate A)

- Bromination: Allyl alcohol is brominated using phosphorus tribromide (PBr₃) to yield the corresponding allyl bromide.
- Alkylation: The bromide is used to alkylate sodium diethylmalonate.
- Reduction: The resulting diester is reduced with sodium borohydride (NaBH₄) and lithium chloride (LiCl) to produce a key diol intermediate.
- Desymmetrization: The diol is selectively acylated using vinyl acetate in the presence of hydrolase SP 435 in acetonitrile to yield a monoacetate.[4]



- Cyclization: The monoacetate undergoes iodine-mediated cyclization in dichloromethane to form a chiral iodide-substituted THF ring.[4]
- Triazole Introduction & Hydrolysis: The iodide is displaced with sodium triazole. The acetate
 group is then hydrolyzed with sodium hydroxide to provide the core alcohol-functionalized
 THF-triazole subunit.
- Activation: The alcohol is activated, for example, by converting it to a p-chlorobenzene sulfonate, to make it a suitable leaving group for the subsequent coupling reaction.[4]

Part B: Synthesis of the Aryl Piperazine Amine Subunit (Intermediate B)

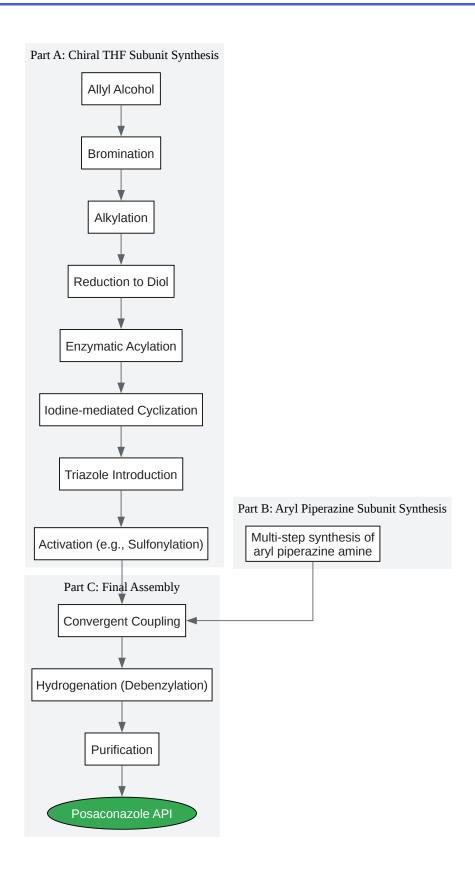
• This subunit, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, is typically prepared via a multi-step synthesis, starting from simpler aromatic and heterocyclic precursors as detailed in process patents.[5]

Part C: Convergent Coupling and Final Deprotection

- Coupling Reaction: The activated chiral THF subunit (Intermediate A) is coupled with the aryl
 piperazine amine subunit (Intermediate B) in a solvent such as dimethyl sulfoxide (DMSO)
 with aqueous sodium hydroxide.[4] This forms the O-benzyl protected posaconazole
 molecule.
- Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation. The protected compound is dissolved in a suitable solvent with a catalyst (e.g., 5% Palladium on carbon) and exposed to hydrogen gas. Acidic reagents like formic acid or hydrochloric acid are often used in this step.[4][6]
- Purification: The final posaconazole product is isolated by adjusting the pH to precipitate the solid, followed by filtration, washing, and recrystallization from a suitable solvent like isopropanol to achieve high purity.[6]

Visualization: Synthesis Workflow





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Caption: Convergent synthesis workflow for Posaconazole.



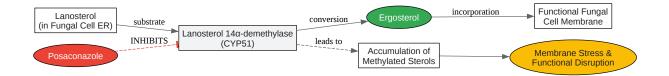
Mechanism of Action

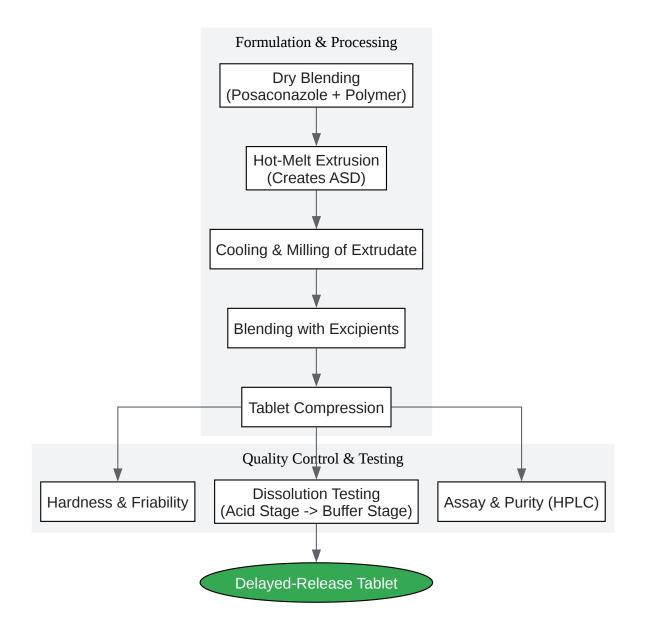
Like other azole antifungals, posaconazole's primary mechanism of action is the disruption of the fungal cell membrane.

It specifically inhibits the fungal cytochrome P450 (CYP) enzyme lanosterol 14α -demethylase (CYP51).[1] This enzyme is critical in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells. By binding to the heme cofactor of the enzyme, posaconazole blocks the conversion of lanosterol to ergosterol.[7] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the membrane.[7] The resulting membrane is structurally weakened and functionally impaired, leading to the inhibition of fungal growth and, in some cases, cell death.[7][8]

Visualization: Ergosterol Synthesis Inhibition Pathway









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